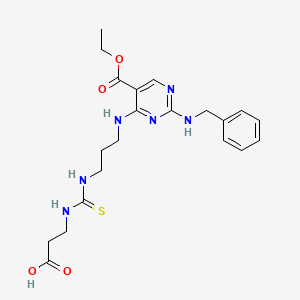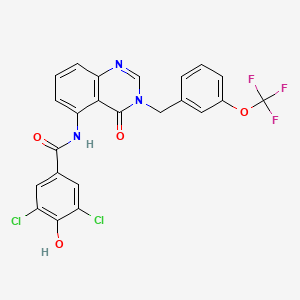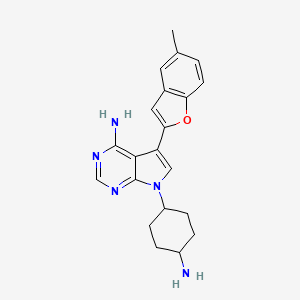
PIKfyve-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIKfyve-IN-3 is a compound that inhibits the activity of the phosphoinositide kinase PIKfyve. PIKfyve is an enzyme that plays a critical role in the endosomal and lysosomal systems, regulating membrane homeostasis, endosomal trafficking, and autophagy . This compound has emerged as a potential therapeutic agent for various diseases, including cancers, viral infections, and neurodegenerative disorders .
Preparation Methods
The synthesis of PIKfyve-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as chromatography and recrystallization. .
Chemical Reactions Analysis
PIKfyve-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups to this compound, enhancing its selectivity and potency.
Scientific Research Applications
PIKfyve-IN-3 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing cell death.
Viral infections: this compound has demonstrated antiviral activity against several viruses, including Ebola virus and SARS-CoV-2. .
Neurodegenerative diseases: this compound has been investigated for its potential to treat neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).
Autophagy research: this compound is used to study the role of PIKfyve in autophagy, a cellular process that degrades and recycles damaged organelles and proteins.
Mechanism of Action
PIKfyve-IN-3 exerts its effects by inhibiting the activity of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate . This inhibition disrupts endosomal and lysosomal functions, leading to the accumulation of cytoplasmic vacuoles and impaired autophagic flux . This compound also affects various signaling pathways, including the mTOR pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
PIKfyve-IN-3 can be compared with other PIKfyve inhibitors, such as:
This compound is unique in its ability to inhibit PIKfyve with high selectivity and potency, making it a valuable tool for studying the role of PIKfyve in various biological processes and diseases .
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-(4-aminocyclohexyl)-5-(5-methyl-1-benzofuran-2-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23N5O/c1-12-2-7-17-13(8-12)9-18(27-17)16-10-26(15-5-3-14(22)4-6-15)21-19(16)20(23)24-11-25-21/h2,7-11,14-15H,3-6,22H2,1H3,(H2,23,24,25) |
InChI Key |
CUVPKJMJOAUYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CN(C4=NC=NC(=C34)N)C5CCC(CC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


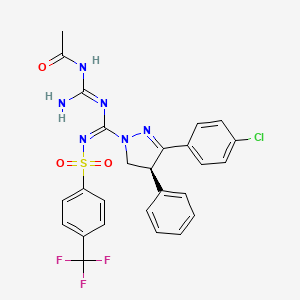


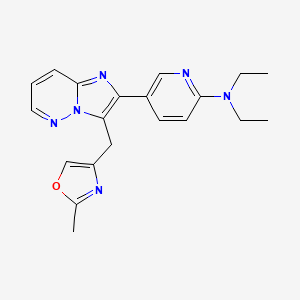
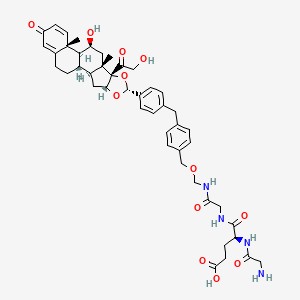
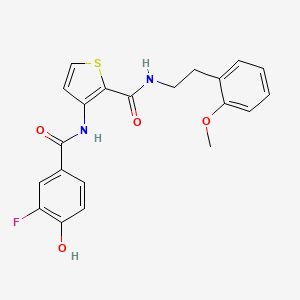
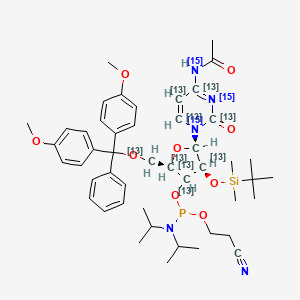
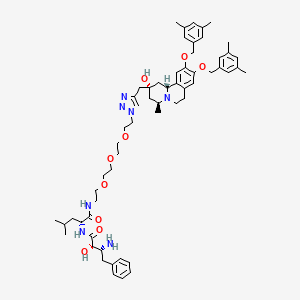
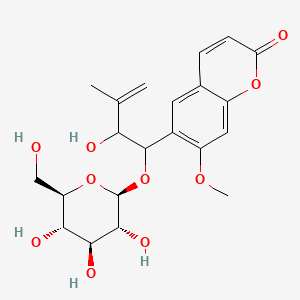
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)
